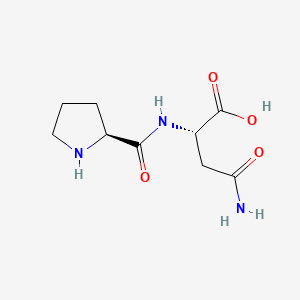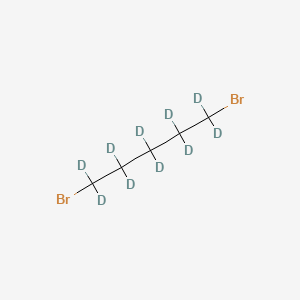
Bisphenol S-2,2',3,3',5,5',6,6'-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonyldiphenol-d8 involves the incorporation of deuterium into the 4,4’-Sulfonyldiphenol molecule. This process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of catalysts and controlled environments to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of 4,4’-Sulfonyldiphenol-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfonyldiphenol-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenols. These products are often used in further chemical synthesis and research applications .
Applications De Recherche Scientifique
4,4’-Sulfonyldiphenol-d8 is widely used in various scientific research fields, including:
Chemistry: As a tracer in the study of reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: In the production of high-performance polymers and materials.
Mécanisme D'action
The mechanism of action of 4,4’-Sulfonyldiphenol-d8 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to trace the movement and transformation of the compound in various systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Sulfonyldiphenol: The non-deuterated form of the compound.
Bisphenol A: A similar compound used in the production of plastics and resins.
Bisphenol F: Another bisphenol compound with similar applications.
Uniqueness
4,4’-Sulfonyldiphenol-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
Propriétés
Formule moléculaire |
C12H10O4S |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |
Clé InChI |
VPWNQTHUCYMVMZ-PGRXLJNUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H] |
SMILES canonique |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)

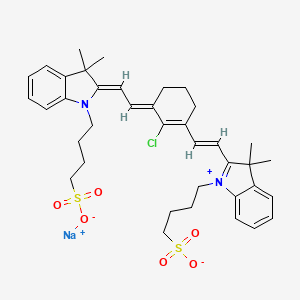
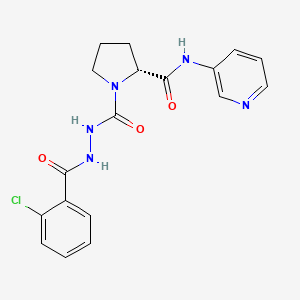
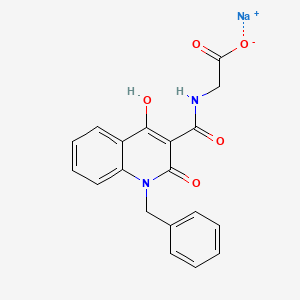
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)


![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

